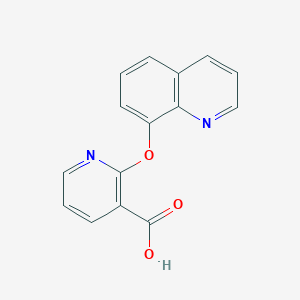

2-(Quinolin-8-yloxy)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Quinolin-8-yloxy)nicotinic acid is a compound that has been studied for its potential biological properties . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is known for its diverse biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from quinolin-8-ol, it is used to obtain various derivatives through reactions with different compounds . For example, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques. Infrared, Raman, and multi-dimensional nuclear magnetic resonance spectroscopies have been used to characterize the compound . Density functional theory (DFT) together with the 6-31G* and 6-311++G** basis sets were used to study its structure and vibrational properties .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound can undergo various reactions to form different derivatives, which can then be used in further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 203.2 . Its InChI key is PNKYIZBUGAZUHQ-UHFFFAOYSA-N . More detailed information about its physical and chemical properties, such as melting point, boiling point, and solubility, is not available in the papers retrieved.Applications De Recherche Scientifique

Metabolic Engineering for Quinolinic Acid Production

A study focused on the metabolic engineering of Escherichia coli for enhanced production of quinolinic acid, a key intermediate in nicotinic acid (niacin) biosynthesis. Through comprehensive engineering strategies, including the deactivation of certain pathways and the overproduction of others, researchers successfully increased quinolinic acid production. This research lays a foundation for future microbial cell factory engineering to efficiently produce quinolinic acid for industrial applications (Zhu, Peña, & Bennett, 2021).

Receptor Studies for Nicotinic Acid

Another study identified PUMA-G and HM74 as receptors for nicotinic acid, elucidating the mechanism behind nicotinic acid's anti-lipolytic effect. This discovery advances our understanding of nicotinic acid's pharmacological effects and its potential in developing new drugs for dyslipidemia (Tunaru et al., 2003).

Molecular Recognition via NMR and Fluorescence Spectroscopy

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was developed as a chiral solvating agent for molecular recognition of enantiomers of acids, showcasing its application in distinguishing isomers through NMR or fluorescence spectroscopy. This innovative approach has practical applications in quantitative determination and lays the groundwork for further advancements in molecular recognition technologies (Khanvilkar & Bedekar, 2018).

Biological Activity and Mechanism of Action

Research on nicotinylalanine, an analogue of kynurenine, demonstrated its potential as a precursor for niacin biosynthesis and its inhibitory effects on enzymes involved in tryptophan metabolism. Such studies contribute to our understanding of niacin biosynthesis and its regulation, offering insights into potential therapeutic applications for metabolic disorders (Decker, Brown, & Price, 1963).

Orientations Futures

The future directions for research on 2-(Quinolin-8-yloxy)nicotinic acid could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by quinoline derivatives, there may be potential for this compound to be developed into a therapeutic agent for various diseases . Further studies could also explore its physical and chemical properties in more detail.

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives have a wide range of biological properties . For instance, quinolinic acid is an agonist at N-methyl-D-aspartate receptors . Nicotinic acid, another component of the compound, can modulate triglyceride synthesis in the liver .

Mode of Action

For instance, quinolinic acid can activate N-methyl-D-aspartate receptors, leading to neuronal depolarization . Nicotinic acid can decrease lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver .

Biochemical Pathways

The kynurenine pathway, which metabolizes the essential amino acid tryptophan, is a major biochemical pathway affected by quinolinic acid . This pathway produces compounds that can activate, block, or modulate conventional neurotransmitter receptors

Pharmacokinetics

It’s known that the bioavailability of nicotinic acid is high .

Result of Action

It’s known that quinolinic acid can cause neurodegeneration by promoting neuronal depolarization and an excessive influx of calcium .

Action Environment

Hence, excessive iron levels in the brain can dramatically increase the levels of quinolinic acid, which may contribute to neurodegeneration .

Analyse Biochimique

Biochemical Properties

Quinoline derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative.

Cellular Effects

Quinoline derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinoline derivatives have been found to exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(Quinolin-8-yloxy)nicotinic acid at different dosages in animal models have not been studied. Quinoline derivatives have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives have been found to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Quinoline derivatives have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-quinolin-8-yloxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)11-6-3-9-17-14(11)20-12-7-1-4-10-5-2-8-16-13(10)12/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUCENYSZARJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=CC=N3)C(=O)O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)

![6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945446.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)

![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)

![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)

![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)

![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)